molecular formula C11H16ClNO2 B8454858 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B8454858
M. Wt: 229.70 g/mol
InChI Key: YRJOTRQHIJCAQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of indan, featuring methoxy groups at the 4 and 5 positions and an amine group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one.

    Reduction: The ketone group in 4,5-dimethoxy-2,3-dihydro-1H-inden-2-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process using an amine source and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically converting the amine group to a nitro group or other oxidized forms.

    Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: It is used in studies to understand the biological activity of indan derivatives and their potential therapeutic effects.

Medicine:

    Drug Development: The compound is explored for its potential use in developing drugs for neurological disorders due to its structural similarity to known bioactive molecules.

Industry:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

  • 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
  • 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
  • Donepezil hydrochloride

Comparison:

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-7-5-8(12)6-9(7)11(10)14-2;/h3-4,8H,5-6,12H2,1-2H3;1H

InChI Key

YRJOTRQHIJCAQE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(CC(C2)N)C=C1)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a procedure described by Cannon, J. G. et al. in J. Med. Chem., V.25, p. 1442 (1982), 4, 5-dimethoxy-1-indanone is reacted with n-butylnitrite in methanol and upon acidification with HCl, 4,5-dimethoxy-2-oximino-1-indanone is recovered as a precipitate. This is added to a major amount of glacial acetic acid and a minor amount of concentrated sulfuric acid and hydrogenated over a palladium on carbon catalyst to produce 4,5-dimethoxy-2-aminoindan hydrochloride, which is then recovered.
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